

# Methyl 4-O-feruloylquininate: A Technical Overview of Biological Activities

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## Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B15609338

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## Introduction

**Methyl 4-O-feruloylquininate** is a naturally occurring phenolic compound belonging to the chlorogenic acid family.<sup>[1]</sup> It is an ester formed from ferulic acid and methyl quinate.<sup>[1]</sup> Found in plants such as *Stemona japonica*, this molecule's structure suggests potential antioxidant, anti-inflammatory, and neuroprotective properties, characteristic of many phenolic compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the known and hypothesized biological activities of **Methyl 4-O-feruloylquininate**, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data. While direct research on **Methyl 4-O-feruloylquininate** is limited, this guide draws parallels from structurally related compounds to infer its potential therapeutic applications.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Methyl 4-O-feruloylquininate** is crucial for its study.

Property	Value	Source
CAS Number	195723-10-5	[2]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>9</sub>	[2]
Molecular Weight	382.36 g/mol	[2]
Purity	>97.5%	[2]
Solubility	Stock solutions of 10 mM can be prepared. For higher solubility, warming to 37°C and ultrasonication are recommended.	[2]

## Known and Potential Biological Activities

Direct studies on the biological activities of **Methyl 4-O-feruloylquininate** are sparse. However, its structural components, ferulic acid and a quinic acid derivative, are well-studied, providing a basis for its predicted effects.[3]

### Antiviral Activity

One of the few direct studies on **Methyl 4-O-feruloylquininate** reported its activity against the H5N1 influenza virus.

Biological Activity	Cell Line	Concentration	Result
Anti-H5N1 Activity	Madin-Darby Canine Kidney (MDCK)	5 µM	3% protective rate

### Antioxidant Activity (Hypothesized)

Like other chlorogenic acids, **Methyl 4-O-feruloylquininate** is expected to possess antioxidant properties.[1] These compounds can donate hydrogen atoms to reduce free radicals, thereby mitigating oxidative stress.[4] The antioxidant effects are likely mediated through the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[5]

## Hypothesized Antioxidant Data (Based on 3-O-feruloylquinic acid)

Assay	Method	IC <sub>50</sub> (μM)
DPPH Radical Scavenging	Spectrophotometry	Data not available

| Cellular Antioxidant Assay (CAA) | Fluorescence measurement of ROS inhibition | Data not available |

## Anti-inflammatory Activity (Hypothesized)

The anti-inflammatory potential of **Methyl 4-O-feruloylquinic acid** is inferred from the known activities of ferulic acid and other caffeoylquinic acids.[3] It is hypothesized to exert its effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6.[7][8]

## Hypothesized Anti-inflammatory Data (Based on 3-O-feruloylquinic acid)

Assay	Cell Line	IC <sub>50</sub> (μM) for Inhibition of
Nitric Oxide (NO) Production	RAW 264.7	Data not available

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | RAW 264.7 | Data not available |

## Neuroprotective Activity (Hypothesized)

The neuroprotective potential of **Methyl 4-O-feruloylquinic acid** is suggested by the known effects of its constituent, ferulic acid, which can cross the blood-brain barrier.[9] It is hypothesized to protect against neurotoxin-induced cell death and apoptosis by modulating MAPK signaling pathways and inhibiting apoptosis.[5]

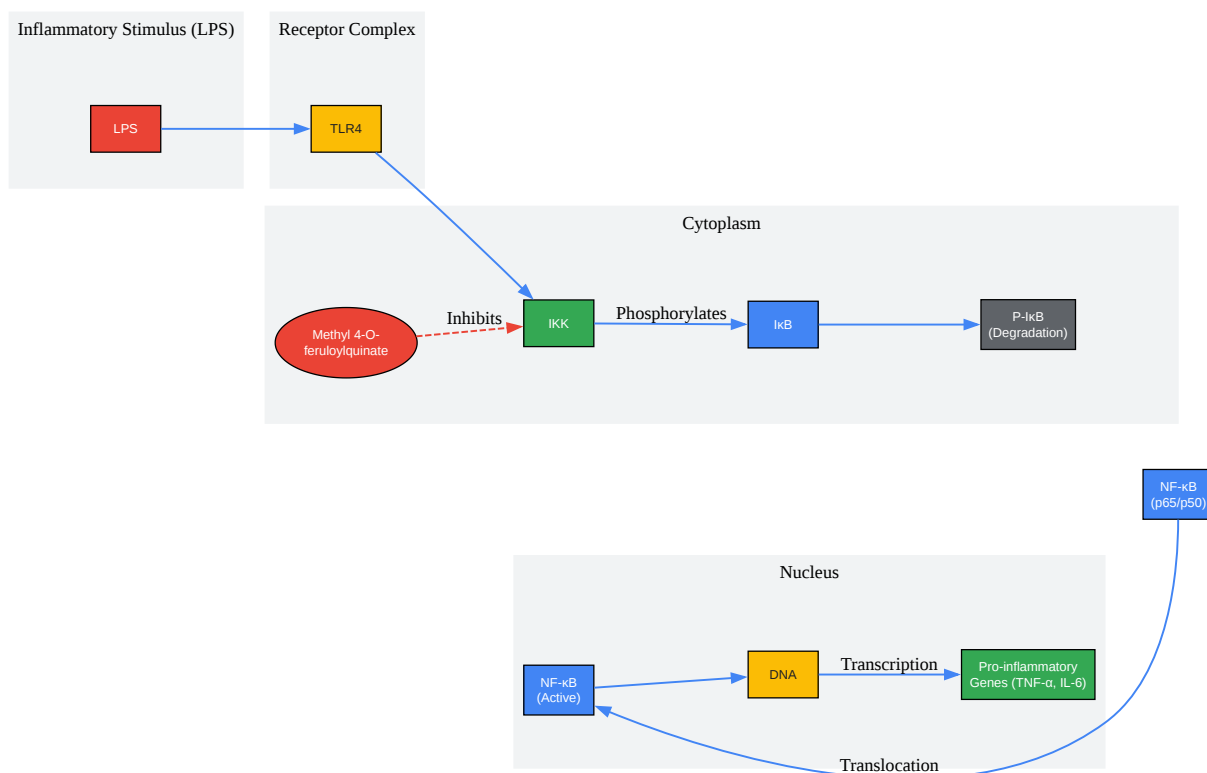
## In Vivo Neuroprotective Data (Based on Structurally Related Compounds)

Compound	Animal Model	Inducer	Dosage	Key Outcomes
Ferulic Acid	Rat (MPTP-induced Parkinson's Disease model)	MPTP	50 mg/kg/day (oral)	Improved motor function, increased dopamine levels, reduced loss of dopaminergic neurons.[3]

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Mouse (A $\beta$ <sub>1-42</sub>-injected Alzheimer's Disease model) | Amyloid- $\beta$ <sub>1-42</sub> | 50 mg/kg/day (intraperitoneal) | Decreased BACE-1 and A $\beta$  expression, attenuated oxidative stress and neuroinflammation, improved cognitive deficits.[3] |

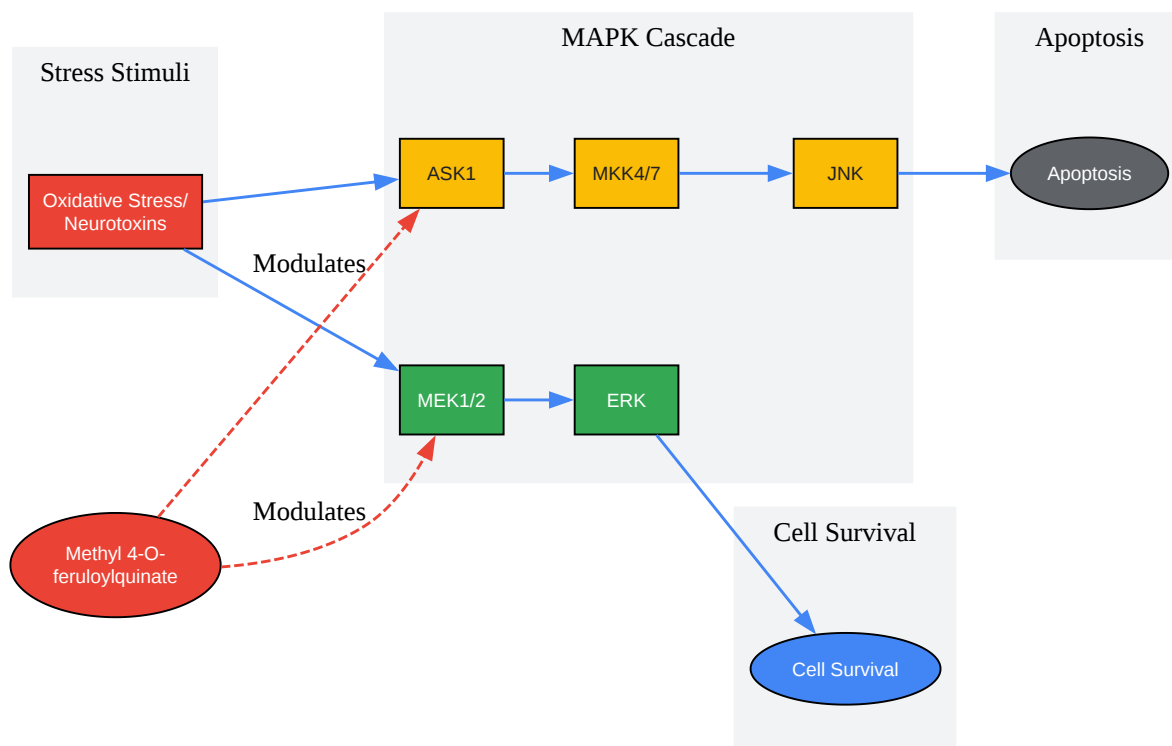
## Signaling Pathways

The biological activities of **Methyl 4-O-feruloylquininate** are likely mediated through the modulation of several key signaling pathways.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway.



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Caption: MAPK and apoptosis signaling in neuroprotection.

## Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of **Methyl 4-O-feruloylquininate**.

### Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation.<sup>[5]</sup>

Workflow:



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Caption: Experimental workflow for the Cellular Antioxidant Assay.

#### Detailed Steps:

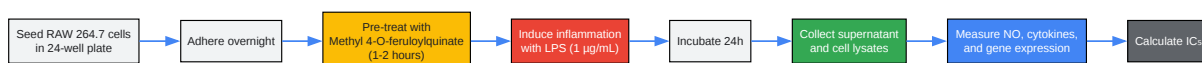
- **Cell Culture and Seeding:** Culture human embryonic kidney 293 (HEK293) or human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells in a 96-well black, clear-bottom plate at  $4.0 \times 10^3$  cells/cm<sup>2</sup> and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator. [5]
- **Compound Treatment:** Prepare stock solutions of **Methyl 4-O-feruloylquininate** in DMSO. Dilute to desired concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium. Wash cells with phosphate-buffered saline (PBS) and add the compound solutions for 1-4 hours.[5]
- **Induction of Oxidative Stress and ROS Measurement:** Add a working solution of 2',7'-dichlorofluorescein diacetate (DCFH-DA) to the cells. After an incubation period, induce oxidative stress with a compound like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride). Measure fluorescence at appropriate excitation and emission wavelengths. [5]
- **Data Analysis:** Calculate the percentage of ROS formation inhibition for each concentration compared to the control. Determine the IC<sub>50</sub> value, which is the concentration that inhibits

50% of ROS formation.[5]

## Anti-inflammatory Assay in Macrophages

This protocol uses the RAW 264.7 macrophage cell line to evaluate the anti-inflammatory effects of a compound.[5]

Workflow:



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Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Steps:

- Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 24-well plate at  $2.5 \times 10^5$  cells/well and allow them to adhere overnight.[5]
- Compound Treatment and Inflammatory Challenge: Pre-treat the cells with various concentrations of **Methyl 4-O-feruloylquinate** (e.g., 1, 5, 10, 25, 50  $\mu$ M) for 1-2 hours. Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1  $\mu$ g/mL.[5]



- **Measurement of Inflammatory Mediators:** After a 24-hour incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent and pro-inflammatory cytokine levels (e.g., TNF- $\alpha$ , IL-6) using ELISA kits.
- **Gene Expression Analysis:** Lyse the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes encoding for iNOS, COX-2, TNF- $\alpha$ , and IL-6.
- **Data Analysis:** Calculate the percentage of inhibition of NO and cytokine production, and gene expression for each concentration compared to the LPS-only treated cells. Determine the IC<sub>50</sub> values for each marker.[\[5\]](#)

## Neuroprotection Assay in Neuronal Cells

This protocol uses the human neuroblastoma SH-SY5Y cell line to model neuronal damage and assess the protective effects of a compound.[\[5\]](#)

Detailed Steps:

- **Cell Culture and Differentiation:** Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For a more neuron-like phenotype, differentiate the cells by treating them with 10  $\mu$ M retinoic acid for 5-7 days.[\[5\]](#)
- **Compound Treatment and Neurotoxin Challenge:** Pre-treat the differentiated cells with various concentrations of **Methyl 4-O-feruloylquininate** for 1-2 hours. Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP<sup>+</sup> (1-methyl-4-phenylpyridinium).[\[5\]](#)
- **Assessment of Cell Viability:** After 24-48 hours, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
- **Apoptosis Analysis:** Evaluate apoptosis by using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.
- **Data Analysis:** Calculate the percentage of cell protection for each concentration compared to the neurotoxin-only treated cells. Determine the EC<sub>50</sub> value, which is the concentration that provides 50% of the maximum protective effect.

## Conclusion

While direct experimental evidence for the biological activities of **Methyl 4-O-feruloylquininate** is currently limited, the available data on structurally and biochemically related compounds provide a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and hypothesized signaling pathways outlined in this guide offer a robust framework for future research to elucidate the specific therapeutic profile of this promising natural compound. Further in vitro and in vivo studies are warranted to validate these potential activities and to determine its mechanism of action.

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